1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]ethanone
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Overview
Description
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-ethoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]ethan-1-one is a complex organic compound that features a benzodioxin ring and a benzodiazole ring connected via a sulfanyl-ethanone linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-ethoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]ethan-1-one typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Benzodioxin Ring: Starting from catechol, the benzodioxin ring can be formed through a cyclization reaction with an appropriate dihalide under basic conditions.
Synthesis of the Benzodiazole Ring: The benzodiazole ring can be synthesized from o-phenylenediamine and an appropriate carboxylic acid derivative under acidic conditions.
Linking the Rings: The two rings can be linked via a sulfanyl-ethanone linker through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-ethoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted ethanone derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving sulfanyl and benzodiazole groups.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-ethoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]ethan-1-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The benzodiazole ring could be involved in binding to nucleic acids or proteins, while the sulfanyl group could participate in redox reactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]ethan-1-one
- 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-ethoxy-1H-1,3-benzodiazol-2-yl)thio]ethan-1-one
Uniqueness
The unique combination of the benzodioxin and benzodiazole rings, along with the sulfanyl-ethanone linker, gives 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-ethoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]ethan-1-one distinct chemical and biological properties that may not be present in similar compounds.
Properties
Molecular Formula |
C19H18N2O4S |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C19H18N2O4S/c1-2-23-13-4-5-14-15(10-13)21-19(20-14)26-11-16(22)12-3-6-17-18(9-12)25-8-7-24-17/h3-6,9-10H,2,7-8,11H2,1H3,(H,20,21) |
InChI Key |
ZXIZXUSUZSGEMN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(N2)SCC(=O)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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